1-(pentafluorophenyl)-1H-pyrazol-3-amine CAS number search
1-(pentafluorophenyl)-1H-pyrazol-3-amine CAS number search
An In-Depth Technical Guide to 1-(Pentafluorophenyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(pentafluorophenyl)-1H-pyrazol-3-amine, a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry. The document elucidates its chemical identity, physicochemical properties, plausible synthetic pathways, and established applications as a key building block in drug discovery, with a particular focus on kinase inhibitor development. Detailed experimental considerations, safety protocols, and handling procedures are also provided to equip researchers with the practical knowledge required to effectively and safely utilize this versatile chemical entity.
Core Chemical Identity and Physicochemical Properties
1-(Pentafluorophenyl)-1H-pyrazol-3-amine is a substituted aminopyrazole featuring a highly electronegative pentafluorophenyl group. This unique combination of a versatile pyrazole scaffold and a polyfluorinated aromatic ring imparts distinct chemical properties that are highly sought after in the design of bioactive molecules.
Key Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 1307462-59-4 | [1] |
| Molecular Formula | C₉H₄F₅N₃ | [1] |
| Molecular Weight | 249.15 g/mol | [1] |
| Purity | Typically >95% | [1] |
| Appearance | White to light yellow crystalline powder |
The pentafluorophenyl moiety significantly influences the molecule's electronic properties, enhancing its metabolic stability and potential for specific protein-ligand interactions through halogen bonding or dipole interactions. The 3-amino-pyrazole core serves as a versatile synthetic handle and a common pharmacophore found in numerous kinase inhibitors.
Synthesis and Mechanistic Considerations
The synthesis of substituted aminopyrazoles is a well-established area of heterocyclic chemistry. While specific literature for the direct synthesis of CAS 1307462-59-4 is not publicly detailed, a highly plausible and efficient route involves the cyclocondensation reaction between pentafluorophenylhydrazine and a suitable three-carbon electrophilic synthon, such as a β-ketonitrile or a derivative thereof.
Proposed Synthetic Workflow:
The core principle of this synthesis is the formation of the pyrazole ring, a reaction often driven by the nucleophilicity of the hydrazine and the electrophilic nature of the carbonyl and nitrile groups in the partner molecule.
Caption: Proposed synthesis of 1-(pentafluorophenyl)-1H-pyrazol-3-amine.
Mechanistic Rationale: The use of an acidic solvent like acetic acid is common as it protonates the carbonyl group, increasing its electrophilicity and facilitating the initial attack by the hydrazine.[2] The subsequent intramolecular cyclization followed by dehydration yields the stable aromatic pyrazole ring. Microwave-assisted synthesis is often employed to accelerate this type of reaction, reducing reaction times significantly.[3]
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The 1H-pyrazol-3-amine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[4][5] Kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders.
Targeting RIPK1 in Inflammatory Disease:
Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of inflammation and necroptosis (a form of programmed cell death).[5] Inhibition of RIPK1's kinase activity is a promising therapeutic strategy for treating conditions like inflammatory bowel disease and systemic inflammatory response syndrome.[4][5] Derivatives of 1H-pyrazol-3-amine have been successfully developed as potent and selective RIPK1 inhibitors.
Caption: Inhibition of the RIPK1-mediated necroptosis pathway.
The 1-(pentafluorophenyl)-1H-pyrazol-3-amine scaffold is ideal for this purpose:
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Hinge Binding: The pyrazole ring and its 3-amino group can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
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Selectivity and Potency: The pentafluorophenyl group can be directed into a hydrophobic pocket, with the fluorine atoms potentially forming favorable interactions that enhance binding affinity and selectivity over other kinases.[6]
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Synthetic Tractability: The amine group provides a convenient point for further chemical modification, allowing for the rapid generation of libraries of derivatives to optimize pharmacokinetic and pharmacodynamic properties.
Experimental Protocol: N-Arylation via Buchwald-Hartwig Coupling
To demonstrate the synthetic utility of 1-(pentafluorophenyl)-1H-pyrazol-3-amine as a building block, the following protocol outlines a standard Buchwald-Hartwig amination reaction, a cornerstone of modern medicinal chemistry for forming C-N bonds.
Objective: To couple an aryl bromide with 1-(pentafluorophenyl)-1H-pyrazol-3-amine.
Materials:
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1-(Pentafluorophenyl)-1H-pyrazol-3-amine (1.0 eq)
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Aryl Bromide (1.1 eq)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
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Xantphos (or similar phosphine ligand, 0.04 eq)
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Sodium tert-butoxide (NaOtBu, 1.4 eq)
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Anhydrous Toluene or Dioxane
Procedure:
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To an oven-dried reaction vessel, add 1-(pentafluorophenyl)-1H-pyrazol-3-amine, the aryl bromide, Xantphos, and sodium tert-butoxide.
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Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
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Add Pd₂(dba)₃ to the vessel under the inert atmosphere.
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Add anhydrous solvent via syringe.
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Heat the reaction mixture to 80-110 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude residue by flash column chromatography to yield the desired N-arylated product.
Causality: The palladium catalyst, in conjunction with the phosphine ligand, facilitates the oxidative addition into the aryl bromide C-Br bond. The strong base (NaOtBu) deprotonates the pyrazole amine, creating a nucleophile that couples with the palladium-aryl complex in the reductive elimination step to form the product.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential. The following information is synthesized from available safety data sheets (SDS).
Hazard Profile:
| Hazard Type | Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[7][8] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[7][8][9] |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[9][10][11] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[7][9][10] |
Handling and Personal Protective Equipment (PPE):
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Ventilation: Use only outdoors or in a well-ventilated area. Ensure appropriate exhaust ventilation where dust may form.[7][9]
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Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]
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Skin Protection: Wear impervious protective gloves and clothing to prevent skin exposure.[7]
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Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][12]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
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Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7]
Conclusion
1-(Pentafluorophenyl)-1H-pyrazol-3-amine (CAS: 1307462-59-4) is a high-value chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its unique structure, combining the proven pyrazole-amine pharmacophore with the modulating effects of a pentafluorophenyl ring, makes it an excellent starting point for the synthesis of targeted therapies, particularly kinase inhibitors for inflammatory and oncological diseases. Understanding its synthesis, reactivity, and handling requirements allows researchers to fully leverage its potential in developing next-generation therapeutics.
References
- 1-(pentafluorophenyl)-1H-pyrazol-3-amine-1307462-59-4. Thoreauchem.
- SAFETY DATA SHEET for 3-Amino-1-methyl-1H-pyrazole. Thermo Fisher Scientific.
- Safety d
- Safety Data Sheet for Bis(3-methyl-1-phenyl-5-pyrazolone). KISHIDA CHEMICAL CO., LTD.
- 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.
- SAFETY DATA SHEET for 5-Hydroxy-1-methyl-1H-pyrazole. TCI Chemicals.
- 5-(3-Fluorophenyl)-1H-pyrazol-3-amine. Echemi.
- SAFETY DATA SHEET for 1H-Pyrazole-5-amine. CymitQuimica.
- 1-phenyl-1H-pyrazol-3-amine.
- Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.
- Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate.
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